Cas no 201991-24-4 (tert-Butyl 2-acetylpiperidine-1-carboxylate)

tert-Butyl 2-acetylpiperidine-1-carboxylate structure
201991-24-4 structure
商品名:tert-Butyl 2-acetylpiperidine-1-carboxylate
CAS番号:201991-24-4
MF:C12H21NO3
メガワット:227.30004
MDL:MFCD09953375
CID:239634
PubChem ID:11790941

tert-Butyl 2-acetylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 2-acetylpiperidine-1-carboxylate
    • 1-Boc-2-acetylpiperidine
    • 1-Piperidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
    • 2-Acetyl-1-piperidinecarboxylic acid tert-butyl ester
    • 2-ACETYL-N-BOC-PIPERIDINE
    • (R)-TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE
    • (S)-TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE
    • 1-tert-butoxycarbonyl-2-acetylpiperidine
    • 2-acetyl-N-(tert-butoxycarbonyl)piperidine
    • SCHEMBL13804123
    • 1-(1-Boc-2-piperidyl)ethanone
    • A814325
    • MFCD09953375
    • tert-Butyl2-acetylpiperidine-1-carboxylate
    • SY193192
    • Z1330824569
    • AM20120460
    • SB35172
    • SB47421
    • AS-42892
    • tert-butyl 2-ethanoylpiperidine-1-carboxylate
    • DTXSID80472887
    • EN300-99445
    • AKOS004910665
    • CS-0005448
    • 1-Boc-2-acetyl-piperidine
    • SB43850
    • 201991-24-4
    • BIA99124
    • MDL: MFCD09953375
    • インチ: InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
    • InChIKey: CKHYGWMWQKVMQE-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1CCCCN1C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 227.15200
  • どういたいしつりょう: 227.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • 密度みつど: 1.052
  • ふってん: 312.365 °C at 760 mmHg
  • フラッシュポイント: 312.365 °C at 760 mmHg
  • PSA: 46.61000
  • LogP: 2.30290

tert-Butyl 2-acetylpiperidine-1-carboxylate セキュリティ情報

tert-Butyl 2-acetylpiperidine-1-carboxylate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 2-acetylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1129060-1g
2-Acetyl-N-Boc-piperidine
201991-24-4 95%
1g
$180 2024-07-28
Apollo Scientific
OR452124-1g
1-Boc-2-acetyl-piperidine
201991-24-4 97%
1g
£93.00 2025-02-20
TRC
B415778-100mg
tert-Butyl 2-Acetylpiperidine-1-carboxylate
201991-24-4
100mg
$ 65.00 2022-06-07
TRC
B415778-500mg
tert-Butyl 2-Acetylpiperidine-1-carboxylate
201991-24-4
500mg
$ 160.00 2022-06-07
Fluorochem
225069-250mg
tert-Butyl 2-acetylpiperidine-1-carboxylate
201991-24-4 95%
250mg
£67.00 2022-02-28
Fluorochem
225069-1g
tert-Butyl 2-acetylpiperidine-1-carboxylate
201991-24-4 95%
1g
£134.00 2022-02-28
Apollo Scientific
OR452124-500mg
1-Boc-2-acetyl-piperidine
201991-24-4 97%
500mg
£240.00 2023-09-02
abcr
AB450558-1 g
tert-Butyl 2-acetylpiperidine-1-carboxylate, 95%; .
201991-24-4 95%
1g
€200.00 2022-03-02
Fluorochem
225069-5g
tert-Butyl 2-acetylpiperidine-1-carboxylate
201991-24-4 95%
5g
£471.00 2022-02-28
eNovation Chemicals LLC
Y1129060-500mg
2-Acetyl-N-Boc-piperidine
201991-24-4 95%
500mg
$170 2024-07-28

tert-Butyl 2-acetylpiperidine-1-carboxylate 関連文献

tert-Butyl 2-acetylpiperidine-1-carboxylateに関する追加情報

Tert-Butyl 2-acetylpiperidine-1-carboxylate (CAS No. 201991-24-4): A Comprehensive Overview in Modern Chemical Biology

Tert-butyl 2-acetylpiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 201991-24-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a piperidine core with an acetyl group at the 2-position and a tert-butyl ester at the 1-position, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of bioactive molecules. Its molecular structure not only provides a stable scaffold for further derivatization but also offers potential interactions with biological targets, making it a promising candidate for drug discovery and development.

The tert-butyl 2-acetylpiperidine-1-carboxylate molecule is characterized by its rigid piperidine ring, which enhances its binding affinity to biological targets, while the acetyl and ester functionalities provide versatile sites for chemical modifications. These features have positioned it as a key building block in the synthesis of small-molecule inhibitors, ligands, and other pharmacologically relevant compounds. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting various diseases, including neurological disorders, cancer, and infectious diseases.

In the realm of drug discovery, tert-butyl 2-acetylpiperidine-1-carboxylate has been utilized in the design of peptidomimetics and protease inhibitors. Its structural motif mimics natural peptide sequences while offering improved pharmacokinetic properties, such as enhanced stability and bioavailability. For instance, studies have demonstrated its effectiveness in inhibiting certain proteases involved in cancer progression by binding to their active sites through the piperidine ring and interacting with surrounding amino acid residues via the acetyl and ester groups.

Moreover, the CAS No. 201991-24-4 compound has found applications in the development of central nervous system (CNS) therapeutics. The piperidine scaffold is commonly found in many CNS-active drugs due to its ability to cross the blood-brain barrier efficiently. Researchers have leveraged this property to design novel compounds that interact with neurotransmitter receptors and ion channels. Preliminary studies suggest that derivatives of tert-butyl 2-acetylpiperidine-1-carboxylate exhibit promising activity in modulating synaptic transmission, potentially leading to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmaceutical industry has also explored tert-butyl 2-acetylpiperidine-1-carboxylate as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. By incorporating radioactive isotopes into its structure, researchers can develop tracers that visualize biological processes non-invasively. This approach has been particularly useful in oncology for detecting tumors and monitoring treatment response. The stability provided by the tert-butyl ester group ensures that the radiolabeled derivative remains intact during administration, allowing for accurate diagnostic assessments.

In synthetic chemistry, tert-butyl 2-acetylpiperidine-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows for selective functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. For example, it can be converted into amides or carboxylic acids through hydrolysis of the ester group, providing access to a wide range of derivatives with distinct biological activities. This flexibility has made it a preferred choice for medicinal chemists seeking to explore novel chemical space.

Recent research has also highlighted the role of tert-butyl 2-acetylpiperidine-1-carboxylate in developing antiviral agents. The compound's ability to interact with viral proteases and polymerases has been exploited to design inhibitors that disrupt viral replication cycles. Studies have shown that derivatives of this molecule can potently inhibit enzymes essential for viral propagation, offering potential treatments against emerging infectious diseases. The tert-butyl group enhances solubility and metabolic stability, making these antiviral candidates more viable for clinical use.

The environmental impact of CAS No. 201991-24-4 compounds has also been a subject of interest. Efforts have been made to develop synthetic routes that minimize waste generation and energy consumption while maintaining high yields. Green chemistry principles have been applied to optimize processes involving tert-butyl 2-acetylpiperidine-1-carboxylate, ensuring sustainable production practices without compromising efficiency or quality.

Future directions in research are likely to focus on expanding the applications of tert-butyl 2-acetylpiperidine-1-carboxylate by exploring new derivatives and formulations. Advances in computational chemistry and machine learning are expected to accelerate the discovery process by predicting novel bioactivities and optimizing molecular structures. Collaborative efforts between academia and industry will further drive innovation, leading to more effective therapeutics derived from this versatile compound.

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Amadis Chemical Company Limited
(CAS:201991-24-4)tert-Butyl 2-acetylpiperidine-1-carboxylate
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はかる:5g/25g/100g
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